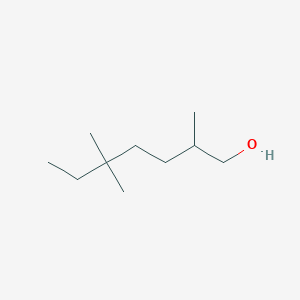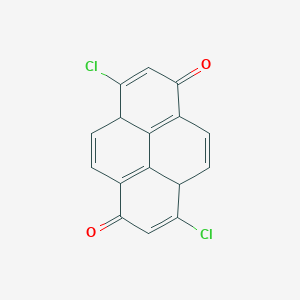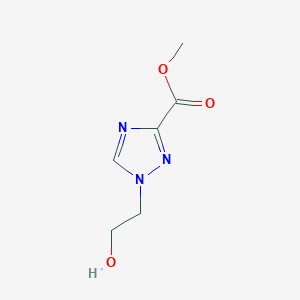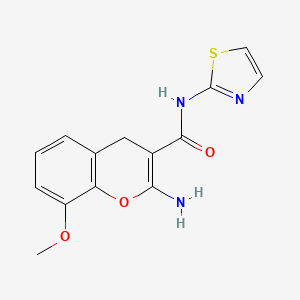![molecular formula C20H16FN3S B2722957 (2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 477297-95-3](/img/structure/B2722957.png)
(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Scientific Research Applications
Antimicrobial Applications
A study by Puthran et al. (2019) synthesized novel Schiff bases using derivatives similar to the compound , demonstrating excellent antimicrobial activity against various pathogens. The compounds were synthesized through a multi-step reaction, including the Gewald synthesis technique, and tested for in vitro antimicrobial activity. Some derivatives exhibited superior activity compared to others, indicating their potential as antimicrobial agents (Puthran et al., 2019).
Antitumor and Anticancer Properties
Research on fluorinated 2-(4-aminophenyl)benzothiazoles, a class of compounds related to the one , has shown potent cytotoxicity in vitro against specific human breast cancer cell lines, without being active against nonmalignant cells. These compounds exhibit a biphasic dose-response relationship characteristic of the benzothiazole series against sensitive cell lines, suggesting their potential for pharmaceutical development (Hutchinson et al., 2001).
Another study focused on the synthesis and evaluation of amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles, highlighting their potent antitumor properties in vitro and in vivo. These prodrugs, designed to overcome limitations posed by drug lipophilicity, showed significant promise in retarding the growth of certain cancerous tumors, indicating a potential route for clinical evaluation (Bradshaw et al., 2002).
Neuroprotective and Anticancer Activities
The compound FABT, derived from N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, demonstrated notable anticancer and neuroprotective activities. This compound inhibited the proliferation of various tumor cells and exhibited a protective effect in neuronal cultures exposed to neurotoxic agents, suggesting its dual functionality in both anticancer and neuroprotective applications (Rzeski et al., 2007).
properties
IUPAC Name |
(E)-3-(5-fluoro-2-methylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3S/c1-13-3-6-15(7-4-13)19-12-25-20(24-19)16(10-22)11-23-18-9-17(21)8-5-14(18)2/h3-9,11-12,23H,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKXPOHVBXLRQX-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)F)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)F)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722874.png)
![5-((4-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2722875.png)
![3-Bromo-6-methylpyrazolo[1,5-a]pyridine](/img/structure/B2722877.png)


![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole](/img/structure/B2722880.png)
![2-Chloro-1-[(1S,5R)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexan-3-yl]ethanone](/img/structure/B2722884.png)

![N-(3-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2722889.png)

![N-[2-chloro-6-(1H-imidazol-1-yl)benzyl]-N'-[3-(trifluoromethyl)benzoyl]urea](/img/structure/B2722893.png)


